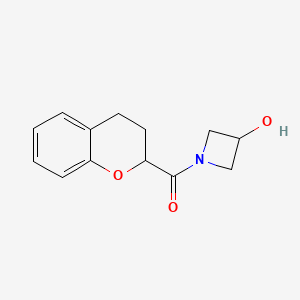
1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)azetidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dihydro-2H-1-benzopyran-2-carbonyl)azetidin-3-ol, also known as 1-(3,4-dihydro-2H-pyrano[2,3-b]pyran-2-yl)azetidin-3-ol, is a novel compound that has been studied for its potential applications in various fields of scientific research. This compound has recently been synthesized and its mechanism of action and biochemical and physiological effects are being studied.
Aplicaciones Científicas De Investigación
1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)azetidin-3-ol(3,4-Dihydro-2H-1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)azetidin-3-olbenzopyran-2-carbonyl)azetidin-3-ol has been studied for its potential applications in various fields of scientific research. It has been proposed as a potential anti-cancer agent due to its ability to inhibit the growth of cancer cells. Additionally, it has been studied as an anti-inflammatory agent, as well as a potential treatment for Alzheimer's disease and Parkinson's disease. Furthermore, it has been studied for its potential applications in the fields of neuroprotection, neurodegeneration and neuroregeneration.
Mecanismo De Acción
The mechanism of action of 1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)azetidin-3-ol(3,4-dihydro-2H-1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)azetidin-3-olbenzopyran-2-carbonyl)azetidin-3-ol is not yet fully understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory mediators. Additionally, it is believed to act as an antioxidant, which may explain its anti-inflammatory and neuroprotective effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)azetidin-3-ol(3,4-dihydro-2H-1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)azetidin-3-olbenzopyran-2-carbonyl)azetidin-3-ol have been studied in various cell culture and animal models. In cell culture models, it has been shown to inhibit the growth of cancer cells and reduce inflammation. In animal models, it has been shown to reduce inflammation and protect against neurodegeneration and neuroregeneration. Additionally, it has been shown to reduce oxidative stress and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)azetidin-3-ol(3,4-Dihydro-2H-1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)azetidin-3-olbenzopyran-2-carbonyl)azetidin-3-ol has several advantages and limitations for use in laboratory experiments. The advantages of using this compound include its low toxicity and its ability to inhibit the growth of cancer cells and reduce inflammation. Additionally, it has been shown to reduce oxidative stress and improve cognitive function. The main limitation of using this compound is its lack of specificity, as it can affect multiple targets and pathways.
Direcciones Futuras
The future directions for 1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)azetidin-3-ol(3,4-dihydro-2H-1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)azetidin-3-olbenzopyran-2-carbonyl)azetidin-3-ol are numerous. Further research is needed to fully understand the mechanism of action and the biochemical and physiological effects of this compound. Additionally, further research is needed to develop more specific and targeted treatments for various diseases and conditions. Furthermore, further research is needed to explore the potential applications of this compound in the fields of neuroprotection, neurodegeneration, and neuroregeneration. Finally, further research is needed to explore the potential of this compound in the development of new drugs and therapies.
Métodos De Síntesis
1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)azetidin-3-ol(3,4-Dihydro-2H-1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)azetidin-3-olbenzopyran-2-carbonyl)azetidin-3-ol can be synthesized by a two-step synthesis process. The first step involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with ethyl acetoacetate to form 1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)azetidin-3-ol(3,4-dihydro-2H-1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)azetidin-3-olbenzopyran-2-yl)ethanone. This is followed by the reaction of the 1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)azetidin-3-ol(3,4-dihydro-2H-1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)azetidin-3-olbenzopyran-2-yl)ethanone with sodium azide to form 1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)azetidin-3-ol(3,4-dihydro-2H-1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)azetidin-3-olbenzopyran-2-carbonyl)azetidin-3-ol.
Propiedades
IUPAC Name |
3,4-dihydro-2H-chromen-2-yl-(3-hydroxyazetidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c15-10-7-14(8-10)13(16)12-6-5-9-3-1-2-4-11(9)17-12/h1-4,10,12,15H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LATDIXBHPZUGQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2OC1C(=O)N3CC(C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chroman-2-yl(3-hydroxyazetidin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

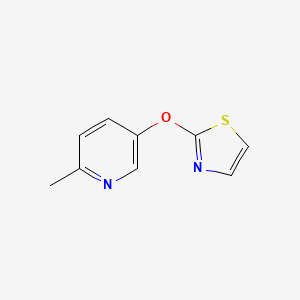
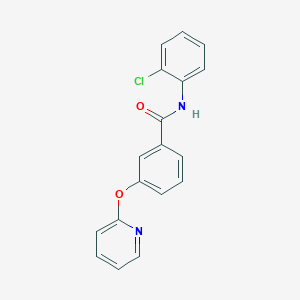
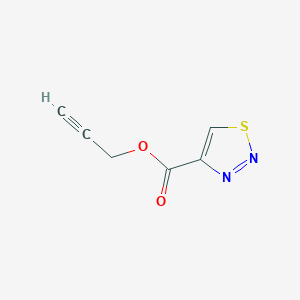
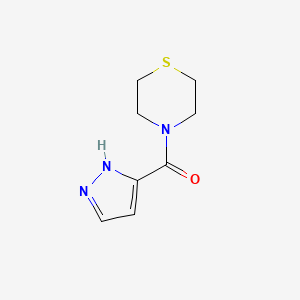
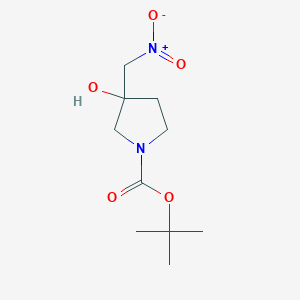
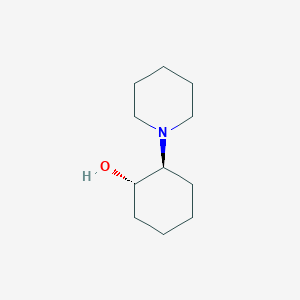
![1-[2-hydroxy-2-(thiophen-3-yl)ethyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B6432049.png)
![4-[4-(4-methoxyphenyl)-1H-pyrazol-3-yl]morpholine](/img/structure/B6432057.png)
![4-[(4-tert-butylbenzenesulfonamido)methyl]-N,N-dimethylpiperidine-1-sulfonamide](/img/structure/B6432068.png)
![3-methoxy-1-[(thiophen-3-yl)methyl]piperidine](/img/structure/B6432076.png)
![1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]piperidine](/img/structure/B6432089.png)
![4-({3-[(1H-1,2,4-triazol-1-yl)methyl]azetidin-1-yl}sulfonyl)-2,1,3-benzothiadiazole](/img/structure/B6432095.png)
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one](/img/structure/B6432115.png)
![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-1-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one](/img/structure/B6432122.png)